5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1770824-08-2) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C₁₃H₁₃N₅ and a molecular weight of 239.28 . This compound features a 7-methyl group and a 4-aminophenyl substituent at position 5 of the pyrrolopyrimidine core. It is primarily utilized in biochemical research as a kinase inhibitor scaffold, particularly in studies targeting cancer and autoimmune diseases . Its synthesis involves palladium-catalyzed cross-coupling reactions and deprotection steps, as evidenced by protocols for related analogs .
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
5-(4-aminophenyl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5/c1-18-6-10(8-2-4-9(14)5-3-8)11-12(15)16-7-17-13(11)18/h2-7H,14H2,1H3,(H2,15,16,17) |
InChI Key |
BAEKRMUFCBZPQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrrolopyrimidine structure . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase by binding to its active site, thereby preventing the breakdown of cyclic nucleotides . This inhibition can lead to various physiological effects, including anti-inflammatory and antiproliferative activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
Structure-Activity Relationships (SAR)
Position 5 Modifications: Electron-donating groups (e.g., 4-aminophenyl) improve target engagement but reduce metabolic stability . Bulky substituents (e.g., biphenyl in ) decrease solubility but enhance potency in cellular assays.
Position 7 Substitutions :
- Methyl groups (as in the target compound) minimize steric hindrance, whereas cyclopropylmethyl or benzyl groups (e.g., ) increase lipophilicity and membrane permeability.
N4 Modifications :
- Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) boost antiproliferative activity but may induce off-target toxicity.
Discussion
The target compound’s 4-aminophenyl group distinguishes it from analogs with halogenated or alkoxy-substituted aryl groups, offering a balance between potency and synthetic accessibility. For instance, hybridizing its core with spirocyclic amines (as in ) or introducing solubilizing groups (e.g., polyethylene glycol chains ) could address these limitations.
Biological Activity
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H12N4
- Molecular Weight: 224.26 g/mol
- IUPAC Name: this compound
Research indicates that this compound functions primarily as a selective inhibitor of various kinases, including those involved in cancer cell proliferation and survival pathways. Its structural similarity to other known kinase inhibitors suggests it may interact with the ATP-binding sites of these enzymes.
Inhibition of Kinase Activity
Studies have demonstrated that this compound exhibits potent inhibitory effects on several kinases:
- JAK1 Inhibition:
- Akt Inhibition:
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- Cell Proliferation Assays:
- In Vivo Studies:
Case Studies
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics. However, challenges remain regarding its metabolic stability and clearance rates, which can affect its bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
